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molecular formula C10H11BrO2 B3028975 Methyl 5-bromo-2-ethylbenzoate CAS No. 439937-54-9

Methyl 5-bromo-2-ethylbenzoate

Cat. No. B3028975
M. Wt: 243.10
InChI Key: NYMZTCOVKDJUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156824B2

Procedure details

Add diethyl zinc (3050 mL, 3.05 mol, 1 M hexane) over 3 hours to a 5° C. solution of methyl 5-bromo-2-iodobenzoate (1876 g, 5.50 mol) and (1,1′-bis(diphenylphosphino)ferrocene)palladium(II) chloride (40 g, 0.05 mol). Heat the mixture to 60-65° C. over 2 hours and stir for an additional 2 hours, then cool to 10-15° C. and pour into ice cold aqueous 1 M HCl (10 L). Separate the phases, extract the aqueous layer with methyl-tert-butyl ether (2×10 L), combine the organic phases, wash with saturated aqueous sodium chloride, dry over sodium sulfate, filter, and evaporate under reduced pressure. Dissolve in ethyl acetate (400 mL) and add petroleum ether (8 L), then let stand at 15-20° C. for 16 hours and filter through a pad of silica gel, wash with ethyl acetate/petroleum ether (1:20, 8 L) and evaporate the filtrate under reduced pressure to provide the title compound as a pale yellow oil (1306 g, 96%). ES/MS m/e: (79Br/81Br) 243/245 (M+H).
Quantity
3050 mL
Type
reactant
Reaction Step One
Quantity
1876 g
Type
reactant
Reaction Step One
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)palladium(II) chloride
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C([Zn][CH2:4][CH3:5])C.[Br:6][C:7]1[CH:8]=[CH:9][C:10](I)=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13]>Cl>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:4][CH3:5])=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
3050 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
1876 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)I
Name
(1,1′-bis(diphenylphosphino)ferrocene)palladium(II) chloride
Quantity
40 g
Type
reactant
Smiles
Step Two
Name
Quantity
10 L
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stir for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to 10-15° C.
CUSTOM
Type
CUSTOM
Details
Separate the phases
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with methyl-tert-butyl ether (2×10 L)
WASH
Type
WASH
Details
wash with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve in ethyl acetate (400 mL)
ADDITION
Type
ADDITION
Details
add petroleum ether (8 L)
WAIT
Type
WAIT
Details
let stand at 15-20° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filter through a pad of silica gel
WASH
Type
WASH
Details
wash with ethyl acetate/petroleum ether (1:20, 8 L)
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1306 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 176.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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